molecular formula C13H19NO B13030971 3-[(Benzyloxy)methyl]piperidine

3-[(Benzyloxy)methyl]piperidine

Cat. No.: B13030971
M. Wt: 205.30 g/mol
InChI Key: QZQDAWTWOLCCAR-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]piperidine is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available reagents and solvents, ensuring high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-[(Benzyloxy)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(Benzyloxy)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects .

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    N-Benzylpiperidine: A similar compound with a benzyl group attached to the nitrogen atom.

    N-Methylpiperidine: Another derivative with a methyl group on the nitrogen.

Uniqueness: 3-[(Benzyloxy)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-(phenylmethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDAWTWOLCCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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